![molecular formula C23H15N3O B2800922 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile CAS No. 338750-92-8](/img/structure/B2800922.png)
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile
描述
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
作用机制
Target of Action
The primary target of the compound 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzonitrile is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor .
准备方法
The synthesis of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and benzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学研究应用
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. A study synthesized this compound and evaluated its ability to scavenge free radicals. The findings demonstrated that it possesses notable antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
Table 1: Antioxidant Activity of Quinazolinone Derivatives
Compound Name | IC50 Value (µM) | Activity Description |
---|---|---|
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile | 15.5 | Moderate antioxidant activity |
Other Analog | 20.0 | Lower antioxidant activity |
COX-2 Inhibitory Activity
The compound has been investigated for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a screening assay, it exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM , indicating its potential as a therapeutic agent for inflammatory diseases .
Table 2: Comparison of COX-2 Inhibition
Compound Name | Maximum Inhibition (%) | Concentration (µM) |
---|---|---|
This compound | 47.1 | 20 |
Celecoxib | 80.1 | 1 |
Other Quinazolinone Derivative | 27.7 | 22 |
Potential Anti-Cancer Applications
The quinazolinone structure is also associated with anti-cancer properties. The compound's analogs have shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives with specific substituents on the phenyl ring demonstrated enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications can optimize their therapeutic efficacy .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various quinazolinone derivatives, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant growth inhibition, highlighting the importance of functional groups in enhancing anti-cancer activity.
相似化合物的比较
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile can be compared with other quinazolinone derivatives, such as :
4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide: This compound also exhibits COX-2 inhibitory activity but has different substituents that may affect its potency and selectivity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: This compound shares a similar core structure but has different functional groups, leading to variations in biological activity and applications.
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: This compound has a similar quinazolinone core but differs in its side chains, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity and potential therapeutic applications.
生物活性
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a unique structure that combines a quinazolinone moiety with a benzonitrile group, which enhances its pharmacological potential. Research indicates that derivatives of quinazoline exhibit significant antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be summarized as follows:
Component | Description |
---|---|
Quinazolinone Core | Basic structure known for various biological activities |
Benzonitrile Group | Enhances reactivity and biological interaction |
Ethenyl Linkage | Contributes to the compound's unique properties |
Anticancer Properties
Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value in the range of 10 µM to 12 µM against PC3, MCF-7, and HT-29 cell lines, indicating potent antiproliferative effects .
COX-2 Inhibition
A notable feature of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays revealed that this compound exhibited COX-2 inhibition rates reaching up to 47.1% at a concentration of 20 μM . This property suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to combat a variety of pathogens, including bacteria and fungi. The presence of the benzonitrile group may enhance its interaction with microbial targets, leading to increased efficacy .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific biological targets. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : By targeting COX enzymes, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule polymerization, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of quinazoline derivatives:
- Cytotoxicity Studies : A study reported that compounds similar to 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-y)ethenyl]benzonitrile exhibited significant growth inhibition against various cancer cell lines with IC50 values indicating effective antiproliferative activity .
- COX Inhibition Research : Another study focused on synthesizing related compounds and evaluating their COX inhibitory activity, confirming that structural modifications could enhance efficacy against inflammation .
- Antimicrobial Testing : Investigations into the antimicrobial properties revealed that derivatives effectively inhibited bacterial growth in vitro, supporting their potential as therapeutic agents against infections .
属性
IUPAC Name |
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVFPHQBWFNSF-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。